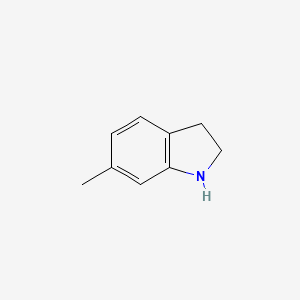
6-Methylindoline
Vue d'ensemble
Description
6-Methylindoline is an organic compound belonging to the indole family, which is characterized by a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring
Mécanisme D'action
Target of Action
6-Methylindoline, also known as 6-methyl-2,3-dihydro-1H-indole, is a derivative of indole . Indoles are known to interact with a variety of targets, including proteins and enzymes, often serving as a hydrogen bond donor to the target protein . The indole motif is a privileged fragment in drug discovery, boasting more than 17 marketed indole-containing drugs, with the majority of them as kinase inhibitors . .
Mode of Action
Indole derivatives are known to interact with their targets through hydrogen bonding and π-π stacking . The NH group on indole often functions as a hydrogen bond donor with the drug target protein . This interaction can lead to changes in the target’s function, potentially influencing various biological processes.
Result of Action
Indole derivatives are known to have various biologically vital properties and have been used for the treatment of cancer cells, microbes, and different types of disorders in the human body .
Analyse Biochimique
Biochemical Properties
6-Methyl-2,3-dihydro-1H-indole plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, indole derivatives have been shown to bind with high affinity to multiple receptors, which is helpful in developing new therapeutic compounds . The interactions between 6-methyl-2,3-dihydro-1H-indole and these biomolecules are primarily based on its aromatic nature and the presence of a nitrogen atom, which allows for hydrogen bonding and π-π interactions.
Cellular Effects
6-Methyl-2,3-dihydro-1H-indole influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. Indole derivatives have been reported to exhibit antiviral activity by inhibiting viral replication . Additionally, they can modulate cell signaling pathways, leading to changes in gene expression and cellular metabolism. For example, indole-3-acetic acid, a related compound, is known to act as a plant hormone that regulates growth and development .
Molecular Mechanism
The molecular mechanism of 6-methyl-2,3-dihydro-1H-indole involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. Indole derivatives can inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis . Additionally, they can activate certain receptors, leading to downstream signaling events that alter gene expression and cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-methyl-2,3-dihydro-1H-indole can change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Indole derivatives are generally stable under physiological conditions, but their degradation products can also exhibit biological activity . Long-term studies in vitro and in vivo have shown that indole derivatives can have sustained effects on cellular processes, including gene expression and metabolism.
Dosage Effects in Animal Models
The effects of 6-methyl-2,3-dihydro-1H-indole vary with different dosages in animal models. At low doses, indole derivatives can exhibit therapeutic effects, such as antiviral and anticancer activities . At high doses, they can cause toxic or adverse effects, including cytotoxicity and organ damage. Threshold effects have been observed, where the biological activity of the compound increases with dosage up to a certain point, beyond which toxicity becomes apparent.
Metabolic Pathways
6-Methyl-2,3-dihydro-1H-indole is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into different metabolites. Indole derivatives are known to affect metabolic flux and metabolite levels, influencing overall cellular metabolism . For example, indole-3-acetic acid is metabolized by specific enzymes in plants, leading to the production of other bioactive compounds .
Transport and Distribution
The transport and distribution of 6-methyl-2,3-dihydro-1H-indole within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound in different cellular compartments . Indole derivatives can be transported across cell membranes via passive diffusion or active transport mechanisms, depending on their chemical properties.
Subcellular Localization
6-Methyl-2,3-dihydro-1H-indole exhibits specific subcellular localization, which can affect its activity and function. Targeting signals and post-translational modifications direct the compound to particular compartments or organelles within the cell . For instance, indole derivatives can localize to the nucleus, where they interact with DNA and transcription factors to regulate gene expression .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methylindoline can be achieved through several methods. One common approach involves the Fischer indole synthesis, where a phenylhydrazine derivative reacts with an aldehyde or ketone under acidic conditions to form the indole structure . Another method involves the cyclization of N-acylated anilines with alkynes in the presence of a catalyst .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of catalyst, solvent, and reaction temperature are critical factors in the industrial synthesis process .
Analyse Des Réactions Chimiques
Types of Reactions
6-Methylindoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding indole-2,3-diones.
Reduction: Reduction reactions can convert it to 2,3-dihydroindole derivatives.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Electrophilic reagents like halogens and nitro compounds are used under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include various substituted indoles, indole-2,3-diones, and 2,3-dihydroindole derivatives .
Applications De Recherche Scientifique
6-Methylindoline has a wide range of applications in scientific research:
Comparaison Avec Des Composés Similaires
Similar Compounds
2-methylindoline: Similar in structure but differs in the position of the methyl group.
1-methyl-2,3-dihydro-1H-indole: Another derivative with a methyl group at a different position.
Indole-3-acetic acid: A naturally occurring plant hormone with a similar indole structure.
Uniqueness
6-Methylindoline is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. This makes it a valuable compound for research and industrial applications .
Propriétés
IUPAC Name |
6-methyl-2,3-dihydro-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N/c1-7-2-3-8-4-5-10-9(8)6-7/h2-3,6,10H,4-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYHSHGUXLJLVAR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(CCN2)C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60480304 | |
| Record name | 6-Methylindoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60480304 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
86911-82-2 | |
| Record name | 6-Methylindoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60480304 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-methyl-2,3-dihydro-1H-indole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
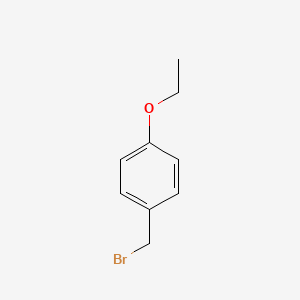


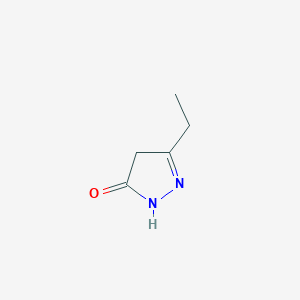
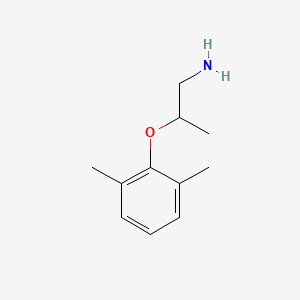
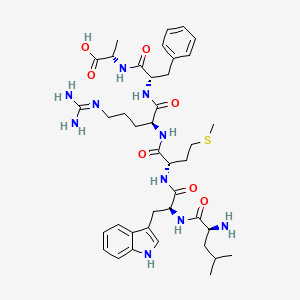





![4,4'-Difluoro-[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B1340665.png)


